Cas no 2172510-37-9 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid)

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
- AKOS040811094
- EN300-1456450
- 2172510-37-9
-
- インチ: 1S/C24H25NO5/c26-23(27)21-12-25(11-20(21)15-9-10-29-13-15)24(28)30-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-8,15,20-22H,9-14H2,(H,26,27)
- InChIKey: LZLZLHDAABQAEN-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)C1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1C(=O)O
計算された属性
- せいみつぶんしりょう: 407.17327290g/mol
- どういたいしつりょう: 407.17327290g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456450-50mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
2172510-37-9 | 50mg |
$1927.0 | 2023-09-29 | ||
Enamine | EN300-1456450-1000mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
2172510-37-9 | 1000mg |
$2294.0 | 2023-09-29 | ||
Enamine | EN300-1456450-0.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
2172510-37-9 | 0.5g |
$2098.0 | 2023-06-06 | ||
Enamine | EN300-1456450-5000mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
2172510-37-9 | 5000mg |
$6650.0 | 2023-09-29 | ||
Enamine | EN300-1456450-2.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
2172510-37-9 | 2.5g |
$4286.0 | 2023-06-06 | ||
Enamine | EN300-1456450-500mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
2172510-37-9 | 500mg |
$2202.0 | 2023-09-29 | ||
Enamine | EN300-1456450-1.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
2172510-37-9 | 1g |
$2186.0 | 2023-06-06 | ||
Enamine | EN300-1456450-5.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
2172510-37-9 | 5g |
$6339.0 | 2023-06-06 | ||
Enamine | EN300-1456450-250mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
2172510-37-9 | 250mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1456450-10.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
2172510-37-9 | 10g |
$9400.0 | 2023-06-06 |
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acidに関する追加情報
1-{(9H-Fluoren-9-yl)methoxycarbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic Acid: A Comprehensive Overview
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid, also known by its CAS registry number 2172510-37-9, is a highly specialized organic compound with significant applications in the fields of organic synthesis, medicinal chemistry, and peptide engineering. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, which is further functionalized with a fluorenylmethoxycarbonyl (Fmoc) group and an oxolane (tetrahydrofuran) substituent. The combination of these groups imparts unique chemical properties, making it a valuable tool in modern chemical research.
The structure of this compound is characterized by its pyrrolidine ring, which serves as the central framework. The Fmoc group, attached at the 1-position, is a well-known protecting group in peptide synthesis. It is widely used to protect amino groups during solid-phase synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The oxolane group at the 4-position introduces additional functionality, potentially enhancing the compound's solubility or bioavailability. The carboxylic acid group at the 3-position provides an acidic functionality that can be utilized in various chemical transformations or as a handle for further derivatization.
Recent advancements in chemical synthesis have highlighted the importance of such multifunctional compounds in drug discovery and development. Researchers have increasingly focused on leveraging the unique properties of Fmoc derivatives to design more efficient synthetic pathways and to create bioactive molecules with tailored pharmacokinetic profiles. For instance, studies have demonstrated that the Fmoc group can be employed not only as a protecting group but also as a directing moiety in asymmetric catalysis and enantioselective synthesis.
In addition to its role in peptide synthesis, this compound has shown promise in other areas of organic chemistry. Its pyrrolidine ring can act as a scaffold for constructing bioactive molecules, such as kinase inhibitors or GPCR modulators. The oxolane group adds another layer of complexity to the molecule, potentially enabling interactions with biological targets through hydrogen bonding or hydrophobic interactions. Recent research has explored the use of similar compounds in the development of small-molecule inhibitors for various disease-related proteins, including cancer-associated enzymes and neurodegenerative disease targets.
The synthesis of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid typically involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methods. Key steps often include Friedel-Crafts acylation for introducing the Fmoc group, followed by ring-opening reactions to install the oxolane substituent. The carboxylic acid functionality can be introduced via oxidation or through direct synthesis from an appropriate precursor.
From an analytical standpoint, this compound can be thoroughly characterized using a variety of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, while nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the spatial arrangement of substituents on the pyrrolidine ring. X-ray crystallography can further elucidate the three-dimensional structure, which is critical for understanding its interactions with biological targets.
Looking ahead, the versatility of this compound suggests that it will continue to play a pivotal role in chemical research and development. Its ability to serve as both a building block and a functionalized molecule makes it an invaluable asset in the creation of novel therapeutics and advanced materials. As researchers continue to explore its potential applications, new insights into its reactivity and biocompatibility are expected to emerge, further solidifying its position at the forefront of modern chemistry.
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